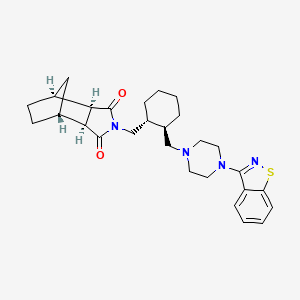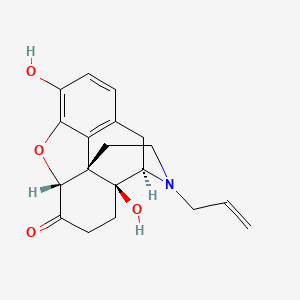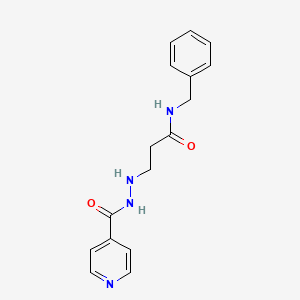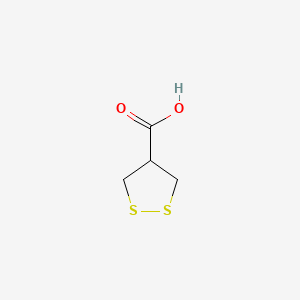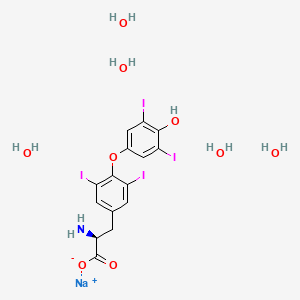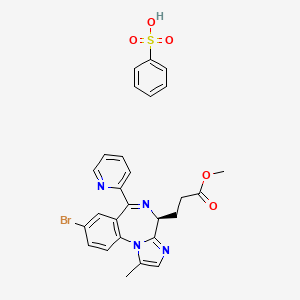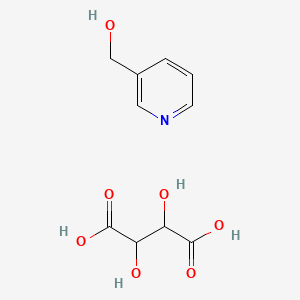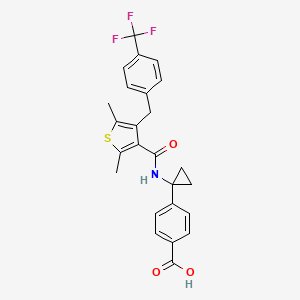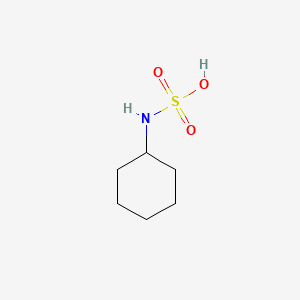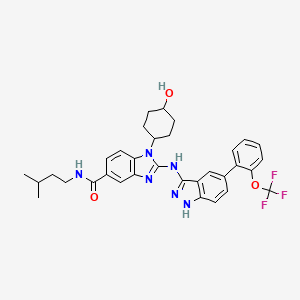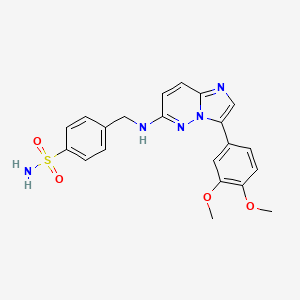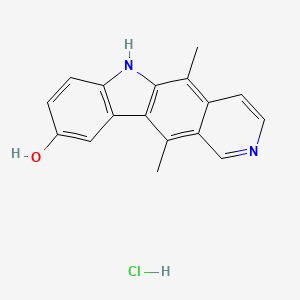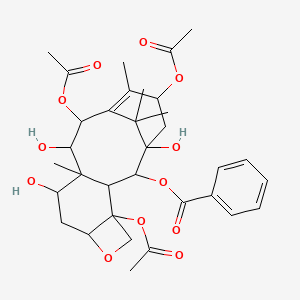
9-Dihydro-13-acetylbaccatin III
概要
説明
13-アセチル-9-ジヒドロバッカチンIIIは、カナダイチイ、Taxus canadensisの葉から単離されたタキサン化合物です . タキソールやタキソテールなどの重要な抗がん剤の合成における重要な中間体です . 13-アセチル-9-ジヒドロバッカチンIIIの分子式はC33H42O12、分子量は630.68 g/molです .
2. 製法
合成経路と反応条件: 13-アセチル-9-ジヒドロバッカチンIIIの調製は、通常、Taxus canadensisの葉からの抽出を含みます。 この化合物は、より単純なタキサン誘導体を用いた一連の化学反応によって合成することができます . 1つの方法は、ピリジンなどの塩基の存在下で、酢酸無水物を用いて9-ジヒドロ-13-アセチルバッカチンIIIのアセチル化を行うことです .
工業的製法: 13-アセチル-9-ジヒドロバッカチンIIIの工業的生産は、イチイの葉からの大規模な抽出に続き、クロマトグラフィーなどの精製プロセスが行われます . このプロセスは、環境への影響を最小限に抑えながら、収率と純度を最大限にするように最適化されています。
作用機序
13-アセチル-9-ジヒドロバッカチンIIIの作用機序は、タキソールとタキソテールの合成における前駆体としての役割を含みます。 これらの薬物は、微小管を安定化させることで作用し、その結果、細胞分裂を阻害し、がん細胞においてアポトーシスを誘導します . 分子標的は、微小管の形成に不可欠なタンパク質であるチューブリンです .
類似化合物:
10-デアセチルバッカチンIII: タキソールの合成に使用されるもう1つのタキサン誘導体。
バッカチンIII: さまざまなタキサン誘導体の合成における前駆体。
パクリタキセル: タキサン誘導体から合成されたよく知られた抗がん剤.
独自性: 13-アセチル-9-ジヒドロバッカチンIIIは、その独特のアセチル化パターンにより、タキソールとタキソテールの合成における重要な中間体となります。 Taxus canadensisの葉における豊富さも、大規模な抽出と生産のための貴重な化合物となっています .
生化学分析
Biochemical Properties
9-Dihydro-13-acetylbaccatin III plays a significant role in biochemical reactions. It is involved in the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction with microtubules and spindle fibers is crucial for its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It inhibits the proliferation of P388 leukemia cells . The compound influences cell function by disrupting the normal process of mitosis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically microtubules. It prevents the destabilization of these structures, thereby inhibiting the formation of spindle fibers necessary for cell division . This leads to changes in gene expression and potentially the activation or inhibition of certain enzymes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 13-Acetyl-9-dihydrobaccatin III typically involves the extraction from the needles of Taxus canadensis. The compound can be synthesized through a series of chemical reactions starting from simpler taxane derivatives . One method involves the acetylation of 9-dihydro-13-acetylbaccatin III using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 13-Acetyl-9-dihydrobaccatin III involves large-scale extraction from yew tree needles followed by purification processes such as chromatography . The process is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
反応の種類: 13-アセチル-9-ジヒドロバッカチンIIIは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、より複雑なタキサン誘導体を形成するために酸化することができます。
還元: 還元反応は、タキサン骨格上の官能基を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主要な生成物: これらの反応から生成される主要な生成物は、抗がん剤の合成における中間体として使用されるさまざまなタキサン誘導体です .
4. 科学研究への応用
13-アセチル-9-ジヒドロバッカチンIIIには、いくつかの科学研究への応用があります。
化学: 重要な抗がん剤であるタキソールとタキソテールの合成における重要な中間体として役立ちます.
生物学: この化合物は、細胞増殖とアポトーシスに関する研究に使用されます。
科学的研究の応用
13-Acetyl-9-dihydrobaccatin III has several scientific research applications:
Biology: The compound is used in studies related to cell proliferation and apoptosis.
Medicine: It is crucial in the development of chemotherapeutic agents for cancer treatment.
類似化合物との比較
10-Deacetylbaccatin III: Another taxane derivative used in the synthesis of taxol.
Baccatin III: A precursor in the synthesis of various taxane derivatives.
Paclitaxel: A well-known anticancer drug synthesized from taxane derivatives.
Uniqueness: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation pattern, which makes it a crucial intermediate in the synthesis of taxol and taxotere. Its abundance in the needles of Taxus canadensis also makes it a valuable compound for large-scale extraction and production .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPFZJNKLMYBW-FAEUQDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931386 | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142203-65-4 | |
| Record name | 9-Dihydro-13-acetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142203-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dideacetylbaccatin VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9-Dihydro-13-acetylbaccatin III and why is it significant?
A: this compound (also known as 13-Acetyl-9-dihydrobaccatin III) is a naturally occurring taxane found in yew trees, particularly abundant in the needles of Taxus canadensis (Canada yew). [, ] It is a crucial precursor for the semi-synthesis of the anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). [, , ]
Q2: How does the structure of this compound differ from paclitaxel?
A: While both compounds share the core taxane ring system, this compound lacks the essential C-13 side chain present in paclitaxel, which is crucial for its anti-cancer activity. This difference makes this compound a valuable starting material for semi-synthesis, allowing for the introduction of various side chains to create novel taxane derivatives with potentially improved pharmacological properties. [, ]
Q3: What is the major taxane found in most yew species?
A: Unlike other yew species that primarily accumulate 10-deacetylbaccatin III, Taxus canadensis stands out for having this compound as its most abundant taxane. []
Q4: How does the concentration of this compound fluctuate throughout the year in Taxus canadensis?
A: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel and 10-deacetylbaccatin III, varies significantly with the seasons. [] Peak concentrations are observed in late summer and early fall (August-September) after the growing season, while the lowest levels occur during active growth periods between April and July. [] This information is valuable for optimizing harvesting strategies to obtain the highest yields of this compound.
Q5: How stable is this compound in stored plant material?
A: Studies have shown that paclitaxel remains stable in dried Taxus canadensis needles stored at room temperature for at least one year. [] While specific research on the stability of this compound under these conditions is lacking in the provided abstracts, the stability of paclitaxel suggests potential stability for other taxanes, including this compound, under proper storage conditions.
Q6: Are there alternative sources of this compound besides mature Taxus canadensis trees?
A: Research has investigated the taxane content of rooted cuttings from Taxus canadensis compared to mature trees. [] While the study found differences in the overall taxane profiles, it identified the presence of known taxanes, suggesting the potential of rooted cuttings as an alternative source for this compound production. [] This finding opens avenues for developing more sustainable and controlled cultivation methods for obtaining this valuable compound.
Q7: Can cell cultures of Taxus canadensis be used to produce this compound?
A: Yes, cell cultures of Taxus canadensis, when treated with methyl jasmonate, can produce this compound. [, ] This method offers a promising alternative to extraction from yew trees, potentially leading to a more controlled and sustainable production system for this important compound.
Q8: How does methyl jasmonate influence taxoid production in Taxus canadensis cell cultures?
A: Methyl jasmonate acts as an elicitor, a compound that stimulates a defense response in plants. [, ] In Taxus canadensis cell cultures, methyl jasmonate elicitation significantly increases the production of various taxoids, including this compound, paclitaxel, and baccatin VI. [, ] This finding highlights the potential of utilizing elicitors like methyl jasmonate for enhancing the production of valuable taxanes in plant cell cultures.
Q9: Have any chemical modifications been performed on this compound?
A: Yes, researchers have conducted acid-catalyzed rearrangement and acyl migration studies on this compound. [, ] This type of chemical modification research aims to understand the reactivity of this compound and potentially lead to the development of new synthetic strategies for producing novel taxane derivatives with improved pharmacological properties.
Q10: What analytical techniques are used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) is a widely used technique for isolating and quantifying this compound and other taxanes from plant material. [] Researchers often couple HPLC with various detection methods like UV spectroscopy and mass spectrometry to confirm the identity and purity of the isolated compounds. [, ]
Q11: What is the significance of the 9-dihydro group in this compound?
A: The 9-dihydro group differentiates this compound from other taxanes like baccatin III and 10-deacetylbaccatin III. [, ] This structural difference could potentially influence the reactivity and binding affinity of the molecule during chemical modifications or interactions with biological targets. Further research is needed to fully understand the implications of this structural variation on the compound's properties and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


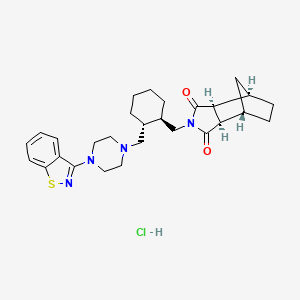
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
